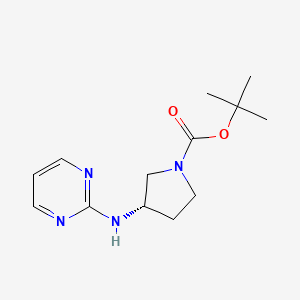

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyrimidin-2-ylamino substituent at the 3-position and a tert-butyl ester group at the 1-position.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTDYKTUOFPSCD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-carboxylate derivatives with heterocyclic substituents. Below is a detailed comparison with analogous compounds from the evidence, focusing on structural variations, molecular properties, and inferred functional implications.

Key Structural Variations

- Pyrimidine vs. Pyridine Backbones: The target compound uses a pyrimidine ring, while analogs may employ pyridine (e.g., ) or substituted pyrimidines (e.g., ).

- Functional Groups: Substituents include amino (-NH-), oxy (-O-), sulfanyl (-S-), nitro (-NO₂), and cyano (-CN) groups, which influence electronic properties, solubility, and metabolic stability.

- Steric Effects : Bulky groups like tert-butyl esters or silyl ethers (e.g., ) impact molecular conformation and binding pocket accessibility.

Comparative Analysis of Selected Analogs

Implications of Substituent Differences

- Amino vs. Oxy/Sulfanyl Groups: The amino group in the target compound (vs. oxy or sulfanyl in analogs) likely enhances hydrogen-bonding interactions with biological targets, similar to MDM2-p53 antagonists (e.g., small molecules in ).

- Steric Modifications : Bulky substituents like iodopyridines () or tert-butyldimethylsilyl ethers () may improve pharmacokinetic properties by reducing enzymatic degradation.

Biologische Aktivität

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrimidine ring attached to a pyrrolidine framework, with a tert-butyl ester group, which enhances its solubility and bioavailability.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (3S)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate

- Molecular Formula : C13H20N4O2

- Molecular Weight : 264.33 g/mol

- CAS Number : 1401665-49-3

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can be utilized in further synthetic applications.

The biological activity of (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets. The pyrimidine ring can engage with nucleic acids or proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can result in various biological effects, including anti-cancer properties.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have been evaluated for their activity against retinoid X receptor alpha (RXRα), which plays a crucial role in cancer progression. One study reported that certain derivatives exhibited strong antagonist activity against RXRα, leading to significant anti-proliferative effects on cancer cell lines such as HepG2 and A549, with IC50 values below 10 µM .

Case Studies

-

Study on RXRα Antagonists :

- A series of derivatives were synthesized and tested for their ability to inhibit RXRα.

- Compound 6A showed an EC50 of 1.68 ± 0.22 µM and induced apoptosis in cancer cells through caspase activation .

- The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrimidine ring significantly influenced anticancer activity.

- In Vitro Studies :

Comparative Biological Activity

To better understand the biological activity of (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-3-(Pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyridine instead of pyrimidine | Moderate anti-cancer activity |

| (S)-3-(Quinolin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Quinoline ring | Enhanced receptor binding affinity |

Synthesis and Evaluation

The synthesis of (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the pyrimidine ring via nucleophilic substitution.

- Esterification with tert-butyl alcohol under acidic conditions.

These synthetic routes have been optimized to yield high-purity products suitable for biological evaluation .

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas include:

- Detailed pharmacokinetic studies.

- Exploration of its effects on different cancer types.

- Investigation into its mechanism at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.